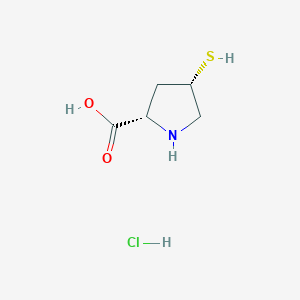

(4S)-4-mercapto-L-proline hydrochloride

Vue d'ensemble

Description

“(4S)-4-mercapto-L-proline hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2S . It is a white crystalline powder that is highly soluble in water and aqueous solutions.

Molecular Structure Analysis

The molecular structure of “(4S)-4-mercapto-L-proline hydrochloride” is represented by the InChI code: 1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 . The molecular weight of the compound is 147.2 g/mol .Physical And Chemical Properties Analysis

“(4S)-4-mercapto-L-proline hydrochloride” is a white crystalline powder. It is highly soluble in water and aqueous solutions. It is stable under standard temperature and pressure conditions and decomposes at high temperatures. This compound has a specific optical rotation of [-67.5°] and a pKa value of 1.6.Applications De Recherche Scientifique

1. Role in Protein Folding and Structure

(4S)-4-mercapto-L-proline hydrochloride, as a synthetic analogue of L-proline, is significant in the study of protein folding and structure. L-proline analogues like (4S)-4-mercapto-L-proline hydrochloride contribute to understanding cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. These compounds are valuable for fundamental research and have industrial applications, such as in the microbial production of L-proline overproducers through mutant resistance to L-proline analogues (Bach & Takagi, 2013).

2. Application in Organic Synthesis and Pharmaceuticals

Several L-proline analogues, including hydroxyprolines and similar compounds, serve as chiral building blocks in the organic synthesis of pharmaceuticals. Their molecular properties, like the pyrrolidine ring pucker and trans:cis amide bond ratio, affect molecular recognition in biological systems, which is crucial for developing medicinal chemistry (Testa et al., 2018).

3. Study of Leukotriene A4 Hydrolase Inhibitors

Research on structurally similar N-mercaptoacyl-L-proline derivatives, including compounds related to (4S)-4-mercapto-L-proline hydrochloride, has been conducted to develop potent leukotriene A4 hydrolase inhibitors. These studies contribute to understanding the mechanism of action and potential therapeutic applications of these compounds (Enomoto et al., 2008).

4. Use in Biochemical Analysis

(4S)-4-mercapto-L-proline hydrochloride and its analogues have applications in biochemical analysis, such as in high-performance liquid chromatography for proline determination in biological samples. This has implications for quantifying proline in biomedical research (Wu, 1993).

5. Role in Microbial Production of Hydroxyprolines

The microbial production of hydroxyprolines, using enzymes that convert L-proline to various hydroxyproline isomers, involves analogues of L-proline such as (4S)-4-mercapto-L-proline hydrochloride. These studies contribute to industrial production processes of important amino acids (Hara & Kino, 2009).

6. Metabolic Engineering for Amino Acid Production

In metabolic engineering, analogues of L-proline, including (4S)-4-mercapto-L-proline hydrochloride, are studied for their potential in constructing microbial cell factories. These are aimed at improving biosynthetic pathways for amino acids like trans-4-hydroxy-L-proline, widely used in medicine and industry (Zhang et al., 2021).

Safety And Hazards

The safety information for “(4S)-4-mercapto-L-proline hydrochloride” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202, P261, P264, P270, P280, P301, P301, P312, P330 .

Propriétés

IUPAC Name |

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGHYLMLADJFK-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-mercapto-L-proline hydrochloride | |

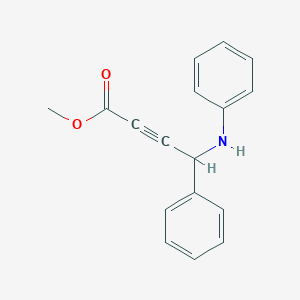

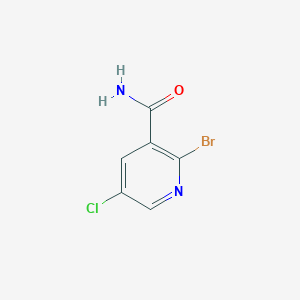

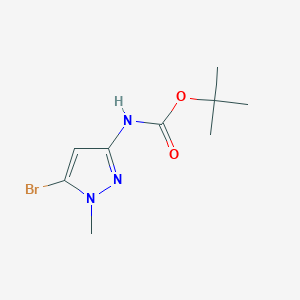

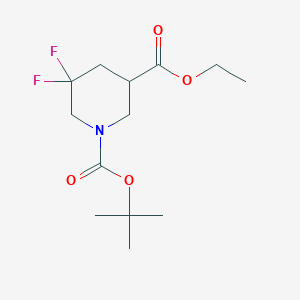

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

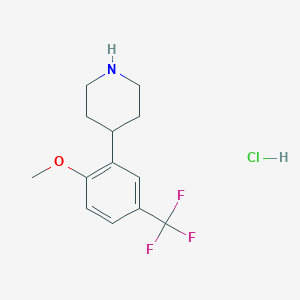

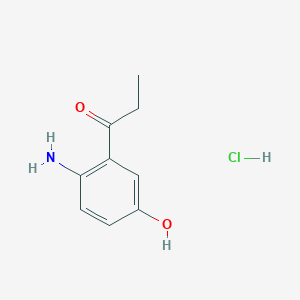

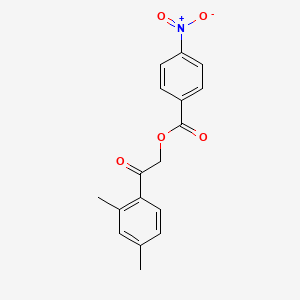

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)